Methyl 5-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)methyl]furan-2-carboxylate is a complex organic compound with a unique structure that combines a benzothiazole moiety with a furan ring
Mechanism of Action
Target of Action
It is known that isothiazolinones, a group of compounds to which this molecule belongs, are used in various industries due to their bacteriostatic and fungiostatic activity . This suggests that the compound may target certain enzymes or proteins in bacteria and fungi, inhibiting their growth.
Mode of Action
Isothiazolinones are known to exhibit antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . They have also been described to act as inhibitors of proteases for the treatment of anxiety and depression, as inhibitors of aldose reductase, and as 5-hydroxytryptamine receptor antagonists . This suggests that the compound interacts with its targets, leading to changes in their function and potentially inhibiting their activity.
Biochemical Pathways
Given the broad range of activities associated with isothiazolinones , it is likely that multiple pathways are affected. These could include pathways related to microbial growth, inflammation, and neurotransmission, among others.
Result of Action
Given the compound’s potential antimicrobial and anti-inflammatory activities , it may lead to the inhibition of microbial growth and reduction of inflammation at the cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, isothiazolinones are known to be strong sensitizers, producing skin irritations and allergies, and may pose ecotoxicological hazards . Therefore, their use is restricted by EU legislation The compound’s stability could also be affected by factors such as temperature, pH, and light exposure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 1,1-dioxido-3-oxo-1,2-benzothiazole with furan-2-carboxylic acid under specific conditions to form the desired ester. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)methyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives, depending on the nucleophile employed .
Scientific Research Applications
Methyl 5-[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)methyl]furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl) (phenyl)acetate: Similar structure but with an ethyl ester and a phenyl group.
Methyl 2-oxo-2-phenylacetate: Contains a phenyl group and an oxo group but lacks the benzothiazole moiety.
Uniqueness
Methyl 5-[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)methyl]furan-2-carboxylate is unique due to the combination of the benzothiazole and furan rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wider range of reactions and interact with different molecular targets compared to similar compounds .
Properties
IUPAC Name |
methyl 5-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6S/c1-20-14(17)11-7-6-9(21-11)8-15-13(16)10-4-2-3-5-12(10)22(15,18)19/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWJEESAUBDQMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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